molecular formula C12H15ClFN B15264313 N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine

N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine

Cat. No.: B15264313
M. Wt: 227.70 g/mol
InChI Key: DTVMAYJCIQLHCG-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-fluorophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted with chlorine and fluorine at the 4- and 3-positions of the phenyl ring, respectively. The compound’s molecular formula is C₁₂H₁₄ClFN, with a molecular weight of 239.70 g/mol.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine

InChI

InChI=1S/C12H15ClFN/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2

InChI Key

DTVMAYJCIQLHCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzyl chloride and cyclopentylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 4-chloro-3-fluorobenzyl chloride is added dropwise to a solution of cyclopentylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms on the benzene ring are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with target proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
N-((5-(4-Fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine Pyridinyl group, ¹¹C-methoxy 301.3 (¹¹C-labeled) PET tracer for NMDA NR2B receptors; high radiochemical purity (>99%) and specific activity
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride Oxadiazole ring, 4-chlorophenyl 314.2 Versatile small-molecule scaffold; used in drug discovery for heterocyclic interactions
N-[(2-Fluoro-5-methylphenyl)methyl]cyclopentanamine 2-Fluoro, 5-methylphenyl 207.29 Increased lipophilicity due to methyl group; potential CNS applications
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine 3-Bromo, 4-fluorophenyl 272.16 Bromine enhances polarizability; may alter receptor binding kinetics
N-[(4-Nitrophenyl)methyl]cyclopentanamine 4-Nitrophenyl 220.27 Strong electron-withdrawing nitro group; higher reactivity and potential toxicity
This compound (Target Compound) 4-Chloro, 3-fluorophenyl 239.70 Balanced halogen effects; optimized for electronic and steric interactions in drug design N/A

Structural and Electronic Differences

  • Halogen Substitution: The chloro-fluoro combination in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in . Methoxy and oxadiazole groups in introduce hydrogen-bonding capabilities, critical for receptor binding.
  • Ring Systems :

    • The pyridinyl and oxadiazole moieties in add aromatic and heterocyclic complexity, expanding π-π stacking and dipole interactions.

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s LogP is estimated to be intermediate between the more lipophilic methyl-substituted analog () and the polar nitro-substituted derivative ().
  • Solubility :
    • The hydrochloride salt form of improves aqueous solubility, a common strategy for enhancing bioavailability.

Biological Activity

N-[(4-chloro-3-fluorophenyl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClFC_{12}H_{15}ClF and a molecular weight of 227.7 g/mol. Its structure features a cyclopentanamine core substituted with a 4-chloro-3-fluorophenyl group, which is critical for its biological activity.

This compound interacts with various biological targets, primarily through:

  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, which can alter metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, diarylpentanoids with similar structural features have demonstrated activity against resistant strains of bacteria such as E. cloacae . The presence of halogen substituents is often correlated with enhanced antibacterial efficacy.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may possess anti-inflammatory properties. Studies on related compounds have shown significant inhibition of nitric oxide (NO) production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained by SAR studies:

Substituent Effect on Activity
Chloro Group Enhances binding affinity to target receptors
Fluoro Group Improves metabolic stability and bioavailability
Cyclopentanamine Core Provides structural rigidity necessary for activity

These modifications can significantly influence the compound's pharmacological profile.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of derivatives similar to this compound against various cancer cell lines. Results indicated that modifications in the phenyl ring could enhance cytotoxicity .
  • DPP-IV Inhibition : Research into related compounds has highlighted their role as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing Type 2 diabetes mellitus (T2DM). The structural features of these compounds contribute to their inhibitory potency .

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